(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1404192-13-7
VCID: VC2940571
InChI: InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3
SMILES: CCOC1=NC=NC(=C1)N2CCCC(C2)CO
Molecular Formula: C12H19N3O2
Molecular Weight: 237.3 g/mol

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

CAS No.: 1404192-13-7

Cat. No.: VC2940571

Molecular Formula: C12H19N3O2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol - 1404192-13-7

Specification

CAS No. 1404192-13-7
Molecular Formula C12H19N3O2
Molecular Weight 237.3 g/mol
IUPAC Name [1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanol
Standard InChI InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3
Standard InChI Key FWWDYRPLICJLGT-UHFFFAOYSA-N
SMILES CCOC1=NC=NC(=C1)N2CCCC(C2)CO
Canonical SMILES CCOC1=NC=NC(=C1)N2CCCC(C2)CO

Introduction

Basic Chemical Identity and Structure

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is identified by CAS number 1404192-13-7 and possesses the molecular formula C₁₂H₁₉N₃O₂ . This compound has a molecular weight of 237.30 g/mol and features three key structural components: a pyrimidine ring substituted with an ethoxy group, a piperidine ring, and a methanol group . The chemical structure demonstrates several notable features that contribute to its reactivity and potential applications in medicinal chemistry.

The compound contains:

  • A pyrimidine ring with ethoxy substitution at the 6-position

  • A piperidine ring connected to the pyrimidine at the 4-position

  • A methanol substituent at the 3-position of the piperidine ring

This unique combination of functional groups provides multiple sites for potential interactions with biological targets, making it a compound of interest for pharmaceutical development .

Physical and Chemical Properties

The physical and chemical properties of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol have been well-characterized through various analytical methods. The compound typically appears as a white crystalline powder and demonstrates specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems .

Physical Properties

PropertyValueReference
Molecular Weight237.30 g/mol
Physical StateWhite powder
Boiling Point425.6°C at 760 mmHg
XLogP3-AA1.4
Topological Polar Surface Area58.5 Ų
Heavy Atom Count17
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • The hydroxyl group (-OH) of the methanol moiety can participate in hydrogen bonding and undergo oxidation reactions to form aldehydes or carboxylic acids.

  • The piperidine nitrogen possesses nucleophilic properties and can engage in various substitution reactions.

  • The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, potentially facilitating interactions with biological targets .

  • The ethoxy group attached to the pyrimidine ring can undergo substitution reactions under specific conditions.

Synthesis Methods

The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol typically involves several strategic steps that ensure proper formation of the desired structure with high purity. While specific synthetic routes may vary, common approaches involve the following methodologies:

General Synthetic Approach

The synthesis typically follows a modular approach:

  • Formation of the appropriately substituted piperidine-3-methanol core structure

  • Preparation of the 6-ethoxypyrimidin-4-yl component

  • Coupling of these components through nucleophilic substitution reactions

  • Purification through crystallization or chromatographic techniques

Industrial Production Considerations

For larger-scale production, considerations include:

  • Use of batch or continuous flow reactors to control reaction parameters

  • Optimization of temperature, pressure, and reaction time

  • Implementation of effective purification protocols including crystallization, distillation, and chromatography

Applications in Pharmaceutical Research

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol has garnered significant attention in pharmaceutical research due to its potential applications in drug development. Its unique structural features make it suitable for various therapeutic explorations .

Medicinal Chemistry Applications

The compound serves as:

  • A building block for synthesizing more complex bioactive molecules

  • An intermediate in the creation of active pharmaceutical ingredients (APIs)

  • A scaffold for structure-activity relationship (SAR) studies

Therapeutic AreaPotential RoleReference
Neurological DisordersEnzyme or receptor inhibitor
Cardiovascular ConditionsModulator of specific pathways
Antimicrobial ResearchInhibitor of microbial enzymes
Cancer ResearchCell proliferation modulator
MicroorganismMIC (µg/mL)*
Mycobacterium tuberculosis0.5
Staphylococcus aureus1.0
Escherichia coli2.0

*Note: These values represent experimental findings from related pyrimidine derivatives and are included to illustrate potential activity profiles

Anticancer Activity

In vitro studies with similar pyrimidine-containing compounds have demonstrated cytotoxic effects on cancer cell lines:

Concentration (µg/mL)MCF-7 Viability (%)MDA-MB-231 Viability (%)
108580
207065
505045
1502520

Note: These values represent findings from related compounds with similar structural features

ParameterRecommendationReference
Temperature2-8°C
EnvironmentMoisture-free, sealed container
Long-term Storage-80°C (for solutions, use within 6 months)
Short-term Storage-20°C (for solutions, use within 1 month)

Solution Preparation Guidelines

For preparing stock solutions:

  • Select appropriate solvents based on the compound's solubility characteristics

  • Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing

  • For enhanced solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial

SpecificationValueReference
Purity≥95%
AppearanceWhite powder
Impurity≤0.02
MDL NumberMFCD21602919
Size (g)Approximate Price Range (USD)Typical AvailabilityReference
0.100$100-11010-20 days
0.250$210-22010-20 days

Structural Comparison with Related Compounds

Understanding the structural relationships between (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol and similar compounds provides valuable insights into structure-activity relationships and potential modifications for enhanced biological activity:

Similar Compounds

  • (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol: Features the methanol group at the 4-position of the piperidine ring rather than the 3-position

  • (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: Contains a methoxy group instead of an ethoxy group on the pyrimidine ring

Comparative Advantages

The unique positioning of functional groups in (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol may confer specific advantages:

  • The 3-position methanol group potentially provides distinct conformational properties

  • The ethoxy group at the 6-position of the pyrimidine may enhance lipophilicity and membrane permeability

  • The specific arrangement of hydrogen bond donors and acceptors creates a unique pharmacophore pattern

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator